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Abstract
FPMINT, with the full chemical name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-

(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel small molecule that has garnered significant

interest in the field of pharmacology. It functions as a potent, irreversible, and non-competitive

inhibitor of Equilibrative Nucleoside Transporters (ENTs). Notably, FPMINT exhibits a higher

selectivity for ENT2 over ENT1, a characteristic that distinguishes it from many conventional

ENT inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the chemical

structure, known properties, and the mechanism of action of FPMINT, supplemented with

detailed experimental protocols and visual diagrams to facilitate further research and drug

development efforts.

Chemical Structure and Physicochemical Properties
FPMINT is a complex organic molecule incorporating a fluorophenylpiperazine, a naphthalene,

and a triazine moiety.[4] Its unique structure is central to its inhibitory activity and selectivity.

Table 1: Physicochemical Properties of FPMINT
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Property Value Reference

IUPAC Name

4-((4-(2-fluorophenyl)piperazin-

1-yl)methyl)-6-imino-N-

(naphthalen-2-yl)-1,3,5-triazin-

2-amine

[2]

Molecular Formula C24H25FN6 [5]

Molecular Weight 429.49 g/mol [5]

CAS Number 924866-33-1 [5]

Note: Detailed experimental data on other physicochemical properties such as melting point,

pKa, and solubility are not readily available in the reviewed literature.

Pharmacological Properties and Mechanism of
Action
FPMINT's primary pharmacological action is the inhibition of Equilibrative Nucleoside

Transporters (ENTs), which are crucial for nucleoside transport across cell membranes and

play a role in various physiological and pathological processes, including cardiovascular

function and cancer chemotherapy.[2][3]

Selectivity and Potency
FPMINT is a more selective inhibitor for ENT2 than for ENT1.[1][6] The IC50 value for ENT2 is

reported to be 5 to 10-fold lower than that for ENT1.[2]

Table 2: Inhibitory Activity of FPMINT
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Target IC50 Value Notes Reference

ENT1
~5-10 fold higher than

ENT2

Inhibition of

[3H]uridine and

[3H]adenosine

transport

[2]

ENT2
~5-10 fold lower than

ENT1

Inhibition of

[3H]uridine and

[3H]adenosine

transport

[2]

Mechanism of Inhibition
Kinetic studies have revealed that FPMINT is an irreversible and non-competitive inhibitor of

both ENT1 and ENT2.[2][3] This means that FPMINT binds to a site on the transporter protein

that is distinct from the substrate-binding site (allosteric site) and, once bound, it does not

readily dissociate. This binding event reduces the maximum transport rate (Vmax) of the

transporter without affecting its affinity for the substrate (Km).[2][7]
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Figure 1. Mechanism of FPMINT Inhibition of ENT.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of FPMINT and

its analogues.

Cell Culture
Nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD) stably transfected

with human ENT1 or ENT2 are used as in vitro models. These cells are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 0.5 mg/ml

geneticin, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified

atmosphere of 5% CO2.

[3H]Uridine Uptake Assay
This assay measures the rate of nucleoside transport into cells.
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Seed PK15NTD/ENT1 or
PK15NTD/ENT2 cells in 24-well plates

Wash cells with
HEPES-buffered Ringer's solution

Incubate with FPMINT and
[3H]uridine (2 µCi/ml, 10 µM)

for 3-15 minutes

Wash cells 4x with
ice-cold PBS

Lyse cells with 0.1 M NaOH

Quantify radioactivity using
a scintillation counter

Determine protein concentration
(e.g., BCA assay)

Normalize radioactivity to
protein concentration

Calculate transport rate
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Figure 2. Experimental Workflow for [3H]Uridine Uptake Assay.
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Detailed Steps:

Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in 24-well plates and grow to confluency.

Wash the cells twice with HEPES-buffered Ringer's solution (135 mM NaCl, 5 mM KCl, 3.33

mM NaH2PO4, 0.83 mM Na2HPO4, 1.0 mM CaCl2, 1.0 mM MgCl2, 10 mM glucose, 5 mM

HEPES, pH 7.4).

Incubate the cells with 300 µL of [3H]uridine (2 µCi/ml, 10 µM) in the presence of varying

concentrations of FPMINT (or derivative) for 3 to 15 minutes.

Terminate the uptake by washing the cells four times with ice-cold phosphate-buffered saline

(PBS).

Lyse the cells with 0.1 M NaOH.

Measure the radioactivity in the cell lysates using a scintillation counter.

Determine the protein concentration of the cell lysates using a standard method like the

Bicinchoninic Acid (BCA) Protein Assay.

Normalize the radioactivity counts to the protein concentration to determine the rate of

uridine uptake.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of FPMINT.

Detailed Steps:

Seed cells in a 96-well plate.

Treat the cells with various concentrations of FPMINT (e.g., 0.5 µM to 50 µM) for a specified

duration (e.g., 24 or 48 hours).

Remove the treatment medium and add 100 µL of 5 mg/ml MTT solution in PBS to each well.

Incubate for 4 hours at 37°C.
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Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 560 nm, with a reference wavelength of 655 nm.

Western Blotting
This technique is used to determine the effect of FPMINT on the protein expression levels of

ENT1 and ENT2.

Detailed Steps:

Treat cultured cells with FPMINT for 24 or 48 hours.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST.

Incubate the membrane with primary antibodies against ENT1 or ENT2.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis
A detailed, step-by-step synthesis protocol for FPMINT is not publicly available in the reviewed

scientific literature. However, the synthesis of FPMINT derivatives has been mentioned to be

outsourced to commercial vendors. The synthesis of similar 1,3,5-triazine derivatives often

involves sequential nucleophilic substitution reactions on a cyanuric chloride core.

Conclusion and Future Directions
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FPMINT is a valuable research tool for studying the physiological and pathological roles of

ENT2. Its irreversible and non-competitive inhibitory mechanism, coupled with its selectivity for

ENT2, offers a unique pharmacological profile compared to traditional ENT inhibitors. Future

research should focus on elucidating the precise binding site of FPMINT on ENT2, conducting

in vivo studies to evaluate its therapeutic potential, and developing a scalable synthesis

protocol. The exploration of FPMINT analogues may also lead to the discovery of even more

potent and selective ENT2 inhibitors with potential applications in cancer therapy and

cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [FPMINT: A Technical Guide to its Chemical Structure,
Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b4850180#chemical-structure-and-properties-of-
fpmint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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